

The Pivotal Role of Myristoyl-CoA in Cellular Signaling: A Technical Guide

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Compound of Interest

Compound Name: Myristoyl coenzyme A

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Abstract

Myristoyl-CoA, a C14 saturated fatty acyl-CoA, is a critical lipid molecule that serves as the donor for N-myristoylation, a crucial co- and post-translational modification of a multitude of cellular proteins. This lipidation, catalyzed by N-myristoyltransferase (NMT), facilitates the anchoring of proteins to cellular membranes, a prerequisite for their participation in a vast array of signal transduction pathways. Dysregulation of protein myristoylation has been implicated in numerous pathologies, including cancer and infectious diseases, rendering NMT a promising therapeutic target. This technical guide provides a comprehensive overview of the role of myristoyl-CoA in cellular signaling, with a focus on the underlying biochemical processes, key signaling pathways involved, quantitative data, detailed experimental methodologies, and the therapeutic potential of targeting this modification.

The Core of N-Myristoylation: The Enzymatic Process

N-myristoylation is the irreversible attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a substrate protein.^[1] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and can occur either co-translationally on nascent polypeptide chains or post-translationally following proteolytic cleavage that exposes an internal glycine residue.^{[1][2]}

The catalytic mechanism of NMT follows an ordered Bi-Bi reaction.[3] First, myristoyl-CoA binds to the enzyme, inducing a conformational change that creates a binding site for the peptide substrate.[4][5] The N-terminal glycine of the substrate peptide then performs a nucleophilic attack on the thioester carbonyl of myristoyl-CoA, leading to the formation of a tetrahedral intermediate.[4] Subsequently, coenzyme A (CoA) is released, followed by the myristoylated peptide, returning the enzyme to its initial state.[4]

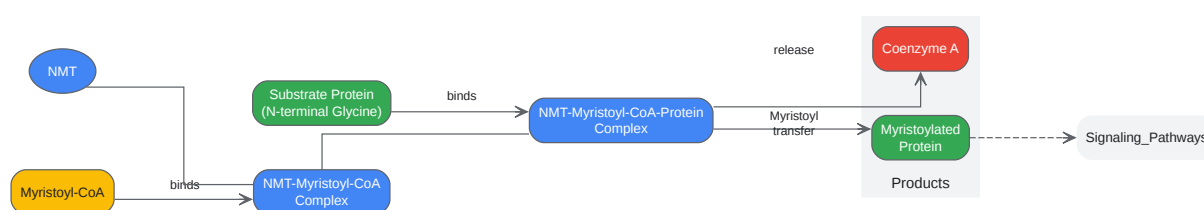


Figure 1: The N-Myristoylation Cycle

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Key Signaling Pathways Modulated by Myristoyl-CoA

Myristoylation is integral to the function of numerous proteins involved in critical cellular signaling pathways. By mediating membrane association, this modification brings signaling proteins into proximity with their activators, effectors, and substrates.

Src Family Kinases (SFKs)

The proto-oncogene c-Src, a non-receptor tyrosine kinase, is a classic example of a myristoylated signaling protein.[6] Myristoylation is an absolute requirement for its localization to the plasma membrane, which is essential for its role in pathways that regulate cell proliferation, survival, migration, and angiogenesis.[6][7] Non-myristoylated c-Src remains in the cytoplasm and is functionally inactive in terms of oncogenic transformation.[8] Inhibition of

NMT leads to the production of non-myristoylated Src, which consequently cannot be recruited to the membrane to participate in signaling cascades initiated by growth factor receptors like VEGF and EGF.[6] Myristoylation has been shown to have a positive regulatory effect on the kinase activity of c-Src.[7][9]

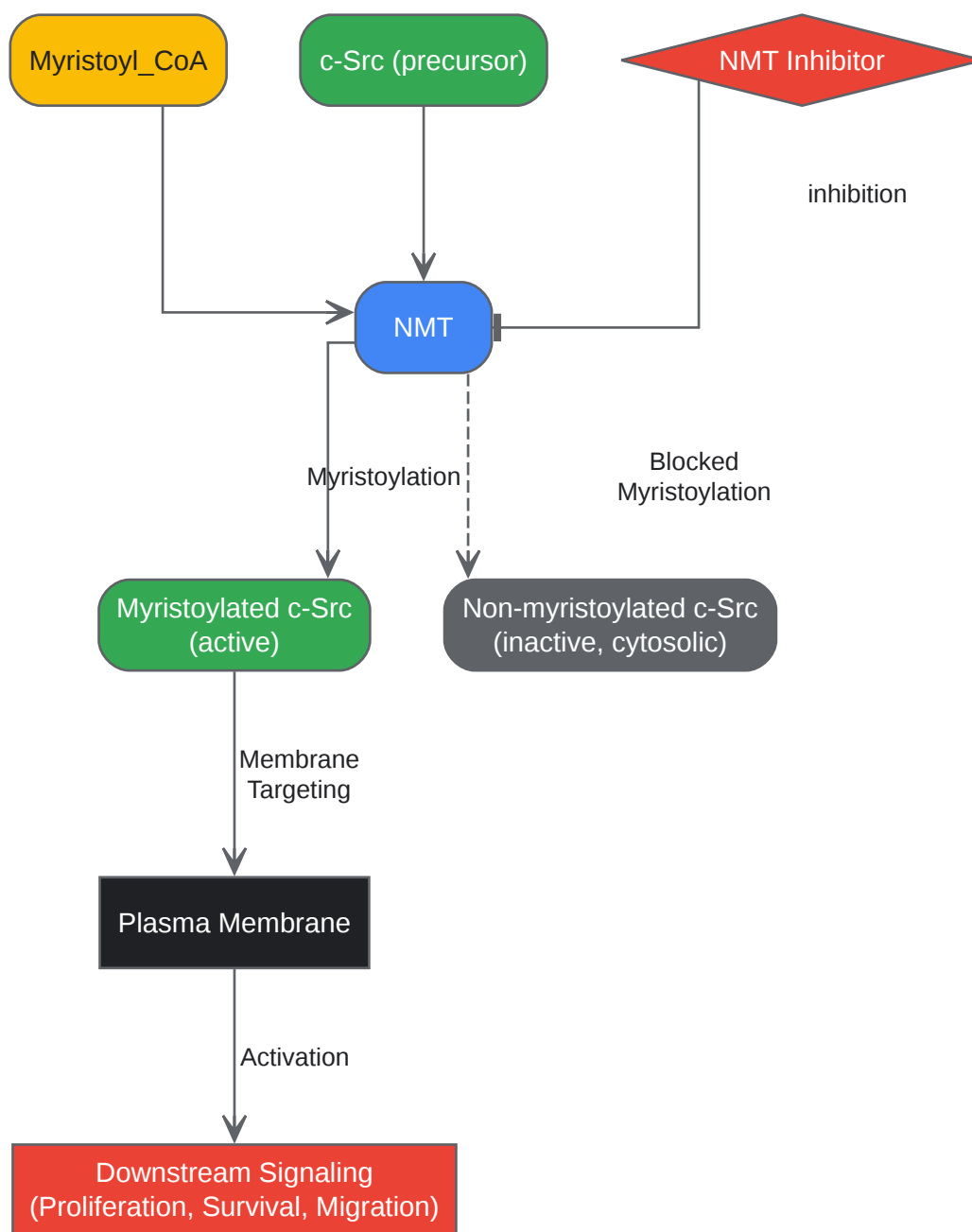


Figure 2: Myristoylation-Dependent Src Signaling

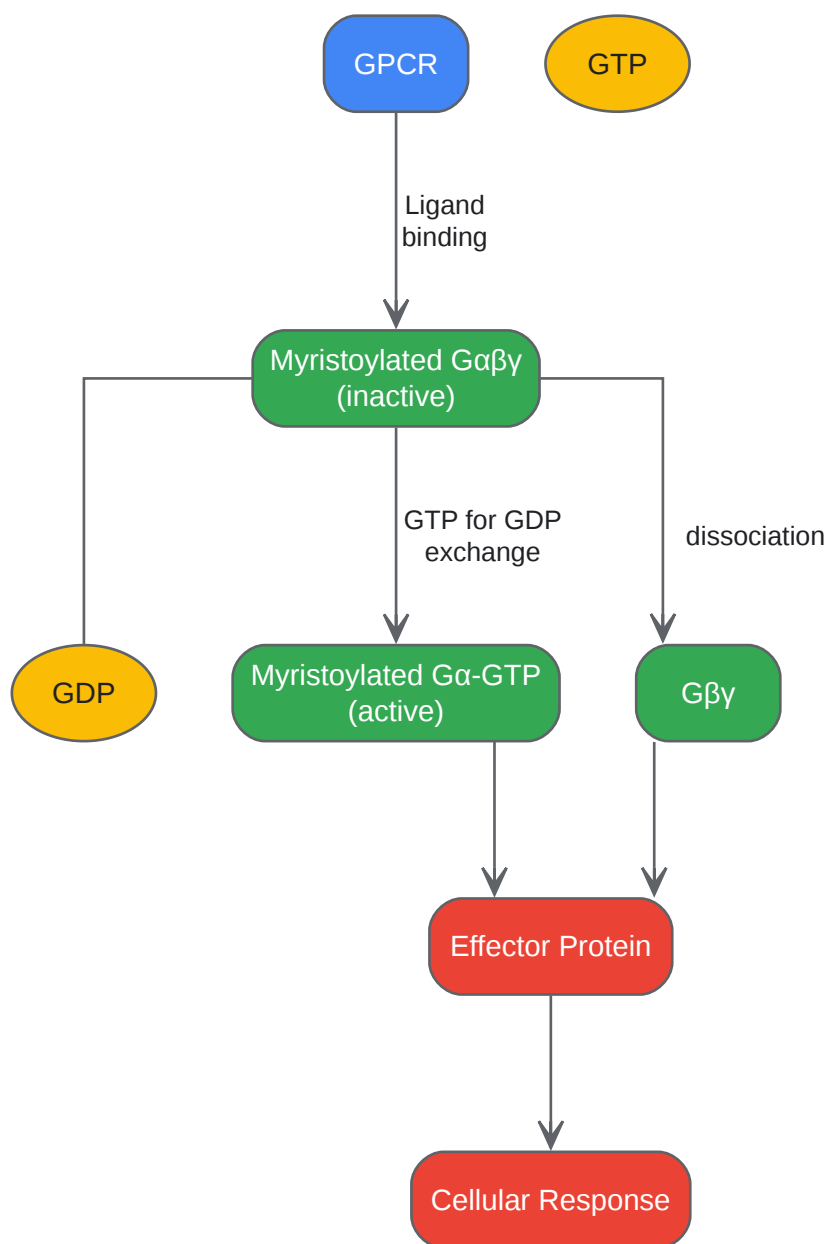


Figure 3: Role of Myristoylation in G-Protein Signaling

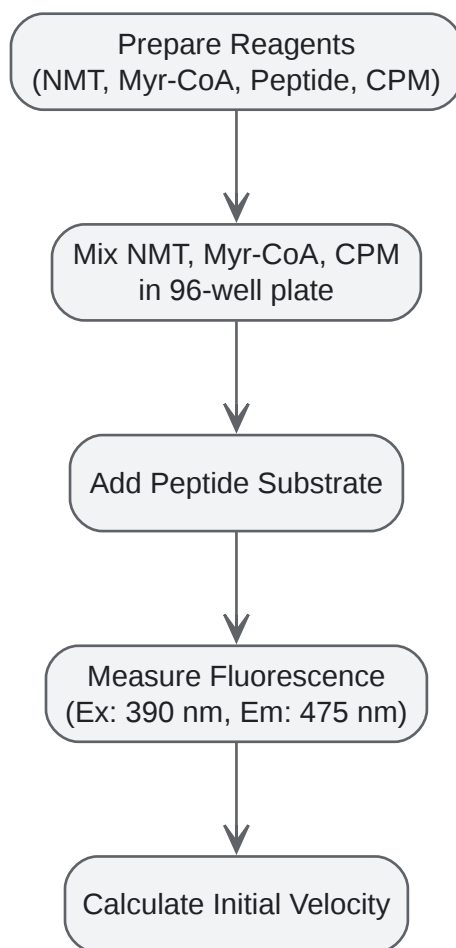


Figure 4: Workflow for NMT Activity Assay

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